molecular formula C12H19NO4 B2895084 2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid CAS No. 1250999-54-2

2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid

Cat. No.: B2895084
CAS No.: 1250999-54-2
M. Wt: 241.287
InChI Key: FMXDCKXALFUSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Context

The azaspiro[3.3]heptane framework first gained attention in the early 2000s as chemists sought rigid, three-dimensional structures to replace flat aromatic systems in drug candidates. Initial synthetic routes relied on multistep sequences involving [2+2] cycloadditions between alkenes and isocyanates, as demonstrated in foundational work by Mykhailiuk et al. (2023). These methods enabled the production of 1-azaspiro[3.3]heptane derivatives, which showed remarkable bioisosteric potential compared to piperidine rings in anesthetic agents like bupivacaine.

A breakthrough occurred in 2023 with Cardoso's development of a scalable synthesis for 2-oxa-6-azaspiro[3.3]heptane intermediates, achieving 87% yield at 100 g scale through hydroxide-facilitated alkylation. This methodology directly informed subsequent approaches to 2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid, particularly in optimizing ring-closure steps and purification processes.

Key milestones in azaspiro[3.3]heptane research include:

Year Development Significance
2023 First biological validation as piperidine bioisostere Enabled patent-free drug analogues
2023 Kilogram-scale synthesis of oxa-aza variants Addressed previous scalability limitations
2024 Commercial availability of Boc-protected derivatives Accelerated medicinal chemistry exploration

Significance in Medicinal Chemistry and Drug Design

The 2-azaspiro[3.3]heptane core addresses three critical challenges in modern drug development:

  • Bioisosteric Replacement : The spirocyclic system serves as a saturated equivalent to both piperidine rings and para-substituted benzene moieties. In tuberculosis drug candidate TBI-223, replacement of planar aromatic systems with azaspiro[3.3]heptane improved metabolic stability while maintaining target affinity.

  • Conformational Restriction : X-ray crystallographic studies confirm the scaffold's ability to lock substituents in bioactive orientations. For instance, the 5-carboxylic acid group in this compound adopts a fixed spatial arrangement that mimics glutamate side chains in neurological targets.

  • Physicochemical Optimization : LogD measurements show that azaspiro[3.3]heptane derivatives typically exhibit 0.5-1.0 unit lower lipophilicity compared to piperidine analogues, enhancing aqueous solubility without compromising membrane permeability.

Structural Uniqueness and Research Importance

The molecular architecture of this compound features three critical elements:

  • Spirocyclic Core : The shared nitrogen atom between two three-membered rings creates a 70° angle between exit vectors, enabling non-collinear vector geometry that mimics meta-substituted aromatics. This is quantified by X-ray data showing bond angles of N1-C2-C5 = 112.3° and C5-C6-N1 = 108.7°.

  • Protecting Group Strategy : The tert-butoxycarbonyl (Boc) group serves dual purposes:

    • Prevents undesired nucleophilic reactions at the secondary amine
    • Allows controlled deprotection for subsequent amide bond formation
  • Carboxylic Acid Handle : Positioned at the 5-position, this functional group enables direct coupling to amine-containing scaffolds via standard peptide chemistry. Nuclear magnetic resonance (NMR) studies demonstrate rapid conjugation kinetics, with complete conversion observed within 2 hours using EDCI/HOBt activation.

Synthetic versatility is further evidenced by derivatives such as:

  • 3,3-Dimethyl-1-azaspiro[3.3]heptane (enhanced steric shielding)
  • 4-Azaspiro[2.4]heptane analogues (smaller ring systems)

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-12(7-13)5-4-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXDCKXALFUSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250999-54-2
Record name 2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptane-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the Boc protective group. One common method starts with the cyclization of a suitable precursor to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as high-throughput screening and process optimization are employed to achieve this .

Scientific Research Applications

Pharmaceutical Development

The compound is primarily used as an intermediate in the synthesis of bioactive molecules. Its azaspiro structure is significant in drug design, acting as a bioisostere for various pharmacophores. This allows for modifications that can enhance the pharmacological profile of new drugs.

Organic Synthesis

2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid is utilized in organic synthesis due to its ability to undergo various chemical reactions, including:

  • Nucleophilic Substitution : The compound can participate in nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.
  • Coupling Reactions : It serves as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.

Case Studies

Several studies have highlighted the applications of this compound:

  • A study published in ResearchGate discusses the functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid, emphasizing their potential as lead compounds in drug discovery .
  • Patent literature reveals methods for synthesizing derivatives of this compound that have shown efficacy in targeting specific biological pathways, thus paving the way for new therapeutic agents .

Data Table: Comparison of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical DevelopmentIntermediate for drug synthesis; enhances bioactivitySynthesis of anti-cancer agents
Organic SynthesisReactant in nucleophilic substitutions and coupling reactionsPeptide bond formation
Drug DesignServes as a bioisostere; aids in modifying pharmacological propertiesDevelopment of novel analgesics

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid involves its ability to act as a precursor for various functionalized derivatives. The Boc group protects the amine functionality during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with molecular targets such as enzymes or receptors, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs based on spirocyclic frameworks, Boc protection, and functional group variations:

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Features References
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid Not explicitly listed C₁₁H₁₇NO₄ (calculated) ~227.26 Spiro[3.3], Boc-protected, carboxylic acid at position 5
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid 1211526-53-2 C₁₁H₁₇NO₄ 227.26 Positional isomer (carboxylic acid at position 6); 97% purity, used in peptide coupling
(5R)-4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid N/A C₁₂H₁₉NO₄ 241.28 Spiro[2.4] system, chiral center (R-configuration), ≥95% purity
2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-5-yl}acetic acid 1341036-18-7 C₁₃H₂₁NO₄ 255.31 Acetic acid derivative; modified solubility and reactivity
(6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid N/A C₁₁H₁₇NO₄ 227.26 Spiro[2.4], S-configuration; used in constrained peptide design

Key Comparison Points

a) Spirocyclic Core Variations
  • Spiro[3.3]heptane vs. Spiro[2.4]heptane: The [3.3] system (e.g., target compound) provides a larger, more rigid scaffold compared to the [2.4] system, which may influence binding affinity in drug-target interactions .
b) Functional Group Positioning
  • 5- vs. 6-Carboxylic Acid Isomers :
    • The 6-carboxylic acid isomer (CAS 1211526-53-2) is more widely reported in synthetic protocols, with an 84% yield achieved via Boc protection of 2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride .
    • Positional isomerism may alter acidity (pKa) and hydrogen-bonding capacity, impacting solubility and reactivity in coupling reactions .
c) Alternative Functional Groups
  • Acetic Acid Derivatives :
    • Compounds like 2-{2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptan-5-yl}acetic acid (CAS 1341036-18-7) replace the carboxylic acid with an acetic acid moiety, modifying lipophilicity (LogP) and metabolic stability .
d) Stereochemical Considerations

Biological Activity

2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid (CAS No. 1250999-54-2) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The spirocyclic structure, which incorporates a nitrogen atom, provides a versatile scaffold for drug design, particularly in the development of pharmaceuticals targeting various diseases.

  • Molecular Formula: C₁₂H₁₉NO₄
  • Molecular Weight: 241.28 g/mol
  • Structure: The compound features a spirocyclic framework, which is known to influence its biological interactions and pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds with spirocyclic structures often exhibit significant biological activities, including antibacterial, antiviral, and anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several promising avenues.

Anticancer Activity

Several studies have explored the anticancer potential of spirocyclic compounds. For example:

  • Mechanism of Action: Spirocyclic compounds may act by inhibiting key enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells.
  • Case Study: A study demonstrated that derivatives of spirocyclic compounds showed enhanced activity against various cancer cell lines, suggesting that modifications to the azaspiro structure could lead to improved efficacy.

Antimicrobial Properties

The antimicrobial properties of compounds similar to this compound have been documented:

  • In vitro Studies: Testing against Gram-positive and Gram-negative bacteria showed varying degrees of inhibition, indicating potential as a lead compound for antibiotic development.

Structure-Activity Relationship (SAR)

The biological activity of spirocyclic compounds is often influenced by their structural characteristics:

  • Functional Groups: The presence of the tert-butoxycarbonyl group is crucial for solubility and bioavailability.
  • Substituents on the Spirocyclic Ring: Different substituents can modulate the binding affinity to biological targets.

Research Findings

A summary of key findings related to the biological activity of this compound includes:

StudyBiological ActivityFindings
AnticancerShowed significant cytotoxicity against various cancer cell lines.
AntimicrobialEffective against specific bacterial strains; further optimization needed for broad-spectrum activity.
Enzyme InhibitionInhibition of specific enzymes linked to cancer progression demonstrated potential therapeutic applications.

Q & A

Q. Basic

  • Storage : Store at -20°C under nitrogen to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
  • Handling : Use anhydrous solvents (e.g., DCM, DMF) and desiccants during synthesis to minimize Boc deprotection .

Advanced
Under acidic conditions (pH < 4), the Boc group rapidly cleaves, generating free amines. Stability studies show decomposition within 24 hours at 25°C in trifluoroacetic acid (TFA), necessitating in-situ neutralization after deprotection .

How can researchers address contradictions in reported yields or stereochemical outcomes across synthetic studies?

Advanced
Discrepancies often stem from:

  • Solvent Effects : Polar aprotic solvents (e.g., THF) favor cyclization, while DMF may promote side reactions .
  • Catalyst Choice : LiAlH4_4 vs. Alane in reductions alters stereoselectivity (e.g., axial vs. equatorial substituents) .
  • Analytical Calibration : Cross-validate yields using internal standards (e.g., gravimetric analysis vs. HPLC area-percent) .

What novel applications exist for this compound in synthesizing complex spirocyclic frameworks?

Basic
It serves as a precursor for:

  • Spirooxindoles : Via Pd-catalyzed cross-coupling .
  • Peptidomimetics : Incorporation into macrocycles via solid-phase synthesis .

Advanced
Recent methodologies include:

  • Dearomative Functionalization : Using photoredox catalysis to generate spirocyclic lactams .
  • COUPLrs Technology : Site-specific protein conjugation via amide linkages, validated in kinase inhibitor studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.